Cas no 320417-17-2 (7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/320417-17-2x500.png)
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Oprea1_168750
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- MDL: MFCD00138883
- Inchi: 1S/C12H7N5/c13-7-9-8-16-17-11(4-6-15-12(9)17)10-3-1-2-5-14-10/h1-6,8H
- InChI Key: GMZCBFKUZYOXRP-UHFFFAOYSA-N
- SMILES: N12C(=C(C#N)C=N1)N=CC=C2C1C=CC=CN=1
Computed Properties
- Exact Mass: 221.07
- Monoisotopic Mass: 221.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.9
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB299311-100mg |
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile; . |
320417-17-2 | 100mg |
€221.50 | 2024-04-17 | ||
Ambeed | A894880-1g |
7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
320417-17-2 | 90% | 1g |
$350.0 | 2024-04-20 | |
abcr | AB299311-100 mg |
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile; . |
320417-17-2 | 100MG |
€221.50 | 2022-08-31 |
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Recent Advances in the Study of 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 320417-17-2)
In recent years, the compound 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 320417-17-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold has been identified as a promising candidate for the development of novel kinase inhibitors, particularly in the context of cancer and inflammatory diseases. The unique structural features of this compound, including the pyrazolo[1,5-a]pyrimidine core and the pyridinyl substituent, contribute to its ability to interact with specific biological targets, making it a valuable tool for drug discovery.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several tyrosine kinases, including fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs). The study employed a combination of in vitro enzymatic assays and molecular docking simulations to characterize the binding interactions between the compound and its targets. The results revealed that the pyridinyl group plays a critical role in stabilizing the inhibitor-enzyme complex through hydrogen bonding and π-π stacking interactions.
In addition to its kinase inhibitory properties, 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been investigated for its potential as an anti-inflammatory agent. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophage cell lines. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential utility in treating chronic inflammatory conditions.
From a synthetic chemistry perspective, recent advancements have been made in the efficient preparation of 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its analogs. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis route that significantly improves the yield and purity of the compound compared to traditional methods. This development is particularly important for facilitating further preclinical and clinical studies, as it ensures a reliable supply of high-quality material for pharmacological evaluation.
Looking ahead, the future research directions for 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile appear promising. Several pharmaceutical companies have included this scaffold in their drug discovery pipelines, with a focus on developing selective kinase inhibitors for precision medicine applications. Furthermore, the compound's favorable physicochemical properties, such as its moderate solubility and permeability, suggest that it may have good drug-like characteristics for further optimization. Continued investigation into its structure-activity relationships and potential off-target effects will be crucial for advancing this compound toward clinical development.
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